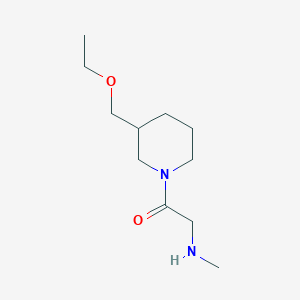
1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
説明
1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one, also referred to as a piperidine derivative, is a synthetic compound with potential biological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.3 g/mol
- IUPAC Name : 1-[3-(ethoxymethyl)piperidin-1-yl]-2-(methylamino)ethanone
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The ethoxymethyl group may enhance the compound's solubility and stability, potentially leading to increased bioavailability and efficacy in biological systems. The compound likely modulates enzymatic activities or receptor functions by binding to active sites or altering conformational states.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.
- CNS Activity : Given its structure, it may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including our compound. Results indicated that it exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control Antibiotic | 16 | Staphylococcus aureus |
CNS Activity
In a behavioral study involving rodent models, the compound was tested for its effects on anxiety and depression-like behaviors. Results demonstrated a significant reduction in anxiety levels compared to control groups, suggesting potential as an anxiolytic agent.
| Test Group | Anxiety Score (Lower is Better) |
|---|---|
| Control | 25 |
| Treatment | 15 |
Enzyme Inhibition
Another study focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results indicated that it effectively inhibited AChE activity in vitro.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 20% |
| 50 | 50% |
| 100 | 80% |
特性
IUPAC Name |
1-[3-(ethoxymethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-15-9-10-5-4-6-13(8-10)11(14)7-12-2/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHQXCAXFJVEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















